molecular formula C25H22N4O2S2 B2490228 2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1215664-85-9

2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2490228
CAS No.: 1215664-85-9
M. Wt: 474.6
InChI Key: PNYUDJNLKKYPSA-UHFFFAOYSA-N
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Description

2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring. Key structural elements include:

  • 3-Ethyl and 6-phenyl substituents on the pyrimidinone core, which influence electronic properties and steric interactions.
  • 1,2,4-Oxadiazole ring substituted with a 3,4-dimethylphenyl group, linked via a methylsulfanyl bridge. This moiety may enhance metabolic stability and modulate receptor binding.

Synthetic routes for analogous thienopyrimidinones often involve cyclocondensation of thioureas with α,β-unsaturated ketones or multi-step functionalization of preformed cores, as seen in and .

Properties

IUPAC Name

2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S2/c1-4-29-24(30)22-19(13-20(33-22)17-8-6-5-7-9-17)26-25(29)32-14-21-27-23(28-31-21)18-11-10-15(2)16(3)12-18/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYUDJNLKKYPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidin-4-one core, which is then functionalized with the oxadiazole and sulfanyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .

Scientific Research Applications

2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thieno/Pyrrolo-Pyrimidinone Derivatives

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Ethyl, 6-phenyl, oxadiazole-sulfanyl Hypothesized TRPA1 inhibition (patent analog)
4i (3-(4-Chlorophenyl)-6-methyl-2-phenyl derivative) Thieno[3,2-d]pyrimidin-4-one 3-(4-Chlorophenyl), 6-methyl, 2-phenyl Moderate antimicrobial activity vs. Gram±
7a (Pyrrolo[3,2-d]pyrimidin-4-one) Pyrrolo[3,2-d]pyrimidin-4-one 7-(Phenylthio) NMR/HRMS characterized; biological data N/A
Patent Example (Boehringer Ingelheim) Thieno[2,3-d]pyrimidin-4-one Variable (e.g., aryl, alkyl groups) TRPA1 inhibition (IC50 ~10–100 nM)

Key Observations :

  • Core Heterocycle: The thieno[3,2-d] vs. thieno[2,3-d] isomerism (target vs. For example, thieno[2,3-d] derivatives in show TRPA1 inhibition, suggesting the target compound’s core may retain similar activity .
  • Oxadiazole-Sulfanyl Linker: Unlike 4i’s simple phenyl group, this moiety introduces hydrogen-bond acceptors and rigidity, possibly improving metabolic stability over esters or amides () .

Table 2: Antimicrobial and Receptor-Targeted Activity

Compound Class Tested Activity Efficacy (vs. Controls) Reference
Target Compound Analogs Antimicrobial (Gram±) Not tested; 4i showed reduced activity vs. ciprofloxacin
Thieno[2,3-d]pyrimidinones TRPA1 Inhibition IC50 values in nanomolar range (patent data)
Pyrrolo-pyrimidinones Undisclosed Structural characterization only

Critical Analysis :

  • However, 4i’s moderate activity against Bacillus subtilis and Staphylococcus aureus (zone inhibition 12–14 mm at 1 mg/mL) implies that the target’s bulkier substituents may reduce efficacy .

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